1-Benzylpiperidin-3-amine hydrochloride chemical properties
1-Benzylpiperidin-3-amine hydrochloride chemical properties
An In-Depth Technical Guide to 1-Benzylpiperidin-3-amine Hydrochloride: Properties, Synthesis, and Applications
Introduction and Strategic Significance
1-Benzylpiperidin-3-amine hydrochloride is a heterocyclic organic compound characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and an amine group at the 3-position.[1][2] It serves as a crucial and versatile building block in both medicinal chemistry and broader organic synthesis.[3] Its structural framework is a common feature in a variety of biologically active molecules, making it a valuable scaffold for drug discovery, particularly in the development of therapeutics for neurological disorders.[1][4]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis and characterization workflow, key applications, and essential safety protocols. The information presented herein is synthesized from established literature and safety data to ensure accuracy and practical utility in a laboratory setting. It is important to note that this compound can exist as a monohydrochloride or a dihydrochloride salt, which affects its molecular weight and other properties; this guide will address these forms.[1][3]
Physicochemical and Structural Properties
The core structure of 1-benzylpiperidin-3-amine combines a flexible saturated heterocycle (piperidine) with a rigid aromatic group (benzyl) and a reactive primary amine. This unique combination of functional groups dictates its chemical behavior and utility. The hydrochloride salt form enhances its stability and modifies its solubility, typically making it a white to off-white crystalline solid.[1][5]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C12H18N2 (Free Base) C12H19ClN2 (Monohydrochloride) C12H20Cl2N2 (Dihydrochloride) | [1][2][3] |
| Molar Mass | 190.28 g/mol (Free Base) 226.75 g/mol (Monohydrochloride) 263.20 g/mol (Dihydrochloride) | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [1][5][6] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere, with container tightly sealed | [3][5][7] |
| CAS Number | 60407-35-4 (Free Base) 368429-78-1 (Monohydrochloride) | [2][3] |
Synthesis and Purification
The synthesis of 1-benzylpiperidin-3-amine hydrochloride is most commonly achieved through the reductive amination of a key intermediate, 1-benzyl-3-piperidone hydrochloride. This approach is favored due to the availability of starting materials and the straightforward nature of the chemical transformations involved.
Causality in Synthesis Design
The chosen synthetic pathway begins with the formation of the N-benzylated piperidone ring, a stable intermediate that can be produced in high yield.[8][9] The subsequent reductive amination is a highly efficient and standard organic transformation for converting a ketone into an amine. The final step involves the formation of the hydrochloride salt, which not only purifies the product through crystallization but also converts the amine into a more stable, less reactive, and easier-to-handle solid form.[3]
Caption: Generalized workflow for the synthesis of 1-Benzylpiperidin-3-amine HCl.
Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from established chemical literature.[8][10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-3-piperidone hydrochloride (1 equivalent) and methanol.
-
Amine Source: Add ammonium acetate (5-10 equivalents) to the solution. Stir until all solids are dissolved.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the mixture by adding aqueous HCl (2M) until the pH is acidic (pH ~2) to neutralize any remaining reducing agent.
-
Extraction (Base): Basify the aqueous solution with NaOH (6M) to a pH >12. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude 1-benzylpiperidin-3-amine free base.
-
Salt Formation and Purification: Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation ceases. Cool the mixture, collect the resulting white solid by vacuum filtration, wash with cold ether, and dry in a vacuum oven to yield the pure 1-benzylpiperidin-3-amine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for quality control.
Caption: Standard analytical workflow for structural validation and purity assessment.
Standard Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH2 group, and a series of multiplets for the piperidine ring protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.[2]
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CDCl3 for the free base). Transfer to an NMR tube and acquire spectra on a 400 MHz or higher spectrometer.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound. For the free base (C12H18N2), the expected exact mass is approximately 190.15 Da.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the key functional groups. Expected absorption bands include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.[11]
-
Applications in Research and Development
The utility of 1-benzylpiperidin-3-amine hydrochloride is primarily centered on its role as a versatile intermediate.
-
Medicinal Chemistry Scaffold: The piperidine motif is a privileged structure in medicinal chemistry. This compound serves as a starting point for synthesizing more complex molecules targeting the central nervous system (CNS).[4] Studies suggest that derivatives may interact with neurotransmitter systems, including dopamine and serotonin receptors, indicating potential for developing treatments for neurological and psychiatric disorders like depression and schizophrenia.[1]
-
Building Block in Organic Synthesis: The primary amine is a nucleophilic handle that can be readily functionalized through acylation, alkylation, or sulfonylation reactions. The tertiary amine within the piperidine ring can also participate in chemical transformations, making the molecule a versatile tool for building diverse chemical libraries.[1]
-
Neuroscience Research: Due to its structural similarities to certain neurotransmitters, the compound and its derivatives are used as chemical probes to study the function and modulation of neural signaling pathways.[1][4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazard Identification: 1-Benzylpiperidin-3-amine hydrochloride is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][7][12] Some data also suggests it may cause respiratory irritation (H335).[2][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12] Wash hands thoroughly after handling. In case of accidental contact, rinse the affected area immediately with plenty of water.[7][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The compound should be stored under an inert atmosphere to prevent degradation.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
ChemBK. (2024). 1-Benzylpiperidin-3-amine hydrochloride. Retrieved from [Link]
- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). (R)-1-benzylpiperidin-3-amine. Retrieved from [Link]
- Google Patents. (2015). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
-
Matrix Fine Chemicals. (n.d.). (3S)-1-BENZYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesizing method of 1-benzyl-piperidone hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]
- 2. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]
- 6. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 9. Synthesizing method of 1-benzyl-piperidone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 11. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.es [fishersci.es]
- 13. fishersci.com [fishersci.com]
